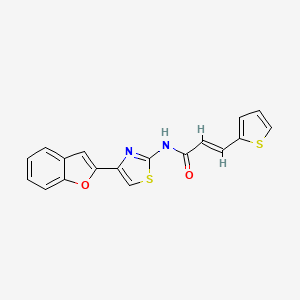

(E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Description

(E)-N-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a heterocyclic acrylamide derivative featuring a benzofuran-thiazol core conjugated to a thiophene-substituted acrylamide chain. The (E)-configuration of the acrylamide moiety ensures structural rigidity, which is critical for target binding specificity.

Properties

IUPAC Name |

(E)-N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O2S2/c21-17(8-7-13-5-3-9-23-13)20-18-19-14(11-24-18)16-10-12-4-1-2-6-15(12)22-16/h1-11H,(H,19,20,21)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWROJIKGHZQCC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C=CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran and thiazole intermediates. The benzofuran ring can be synthesized via cyclization reactions involving phenol derivatives. The thiazole ring is often prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

The final step involves the coupling of the benzofuran and thiazole intermediates with a thiophene derivative under conditions that favor the formation of the acrylamide linkage. This step often requires the use of strong bases and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener chemistry approaches to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Acrylamide Formation

-

Reagents : Acryloyl chloride, amines, and coupling agents like LiHMDS or triethylamine.

-

Mechanism : Acylation of amines (e.g., tert-butyl carbamates) with acryloyl chloride forms the acrylamide core. Subsequent deprotection or substitution introduces the benzofuran and thiophene groups .

Thiophene Integration

-

Methods : Cross-coupling reactions (e.g., Suzuki coupling) using thiophene boronic acids under palladium catalysis.

-

Example : A Pd(PPh₃)₄-catalyzed reaction with thiophene boronic acid in aqueous Na₂CO₃ introduces the thiophen-2-yl substituent .

Thiazole Ring Formation

-

Approach : Condensation of thioureas with α-bromocarbonyl compounds.

-

Mechanism : Tautomerization of thioureas to imidazolinethiones, followed by cyclization with α-bromoacetylbenzofuran derivatives .

Oxidative Cyclization

-

Reagent : (Diacetoxyiodo)benzene (DIB) in acetic acid.

-

Mechanism : Metal-free oxidative cyclization of N-Boc-acrylamides to form 5,5-disubstituted rings .

Substitution Reactions

-

Conditions : Reaction with arylboronic acids (e.g., 4-bromoaniline derivatives) under Pd catalysis.

-

Outcome : Introduction of aryl groups at the acrylamide position .

Biological Interactions

-

Target Engagement : Similar acrylamide derivatives (e.g., DM497) exhibit activity at α7 nicotinic acetylcholine receptors (nAChRs) and voltage-gated calcium channels (CaV2.2) .

-

Cytotoxicity : Thiadiazole/thiazole derivatives show potent anticancer activity (e.g., IC₅₀ values <1 μM against MCF-7 cells) .

Tautomerization and Cyclization

-

Steps :

Cross-Coupling

Comparative Reaction Conditions

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds containing benzofuran and thiazole moieties exhibit significant antitumor activity. For instance, a study synthesized various benzofuran derivatives, including those similar to (E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide, and evaluated their effects on cancer cell lines. The results showed that these compounds effectively inhibited tumor growth in vitro, demonstrating their potential as anticancer agents .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research has demonstrated that thiazole derivatives can exhibit potent activity against various bacterial strains. The presence of the thiophene and benzofuran groups enhances this activity, making this compound a candidate for further development as an antimicrobial agent .

Antioxidant Activity

Antioxidant properties of related compounds have been documented, suggesting that this compound may also exhibit similar effects. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that include the formation of thiazole and benzofuran derivatives through condensation reactions. For example, one method employs a one-pot synthesis using molecular sieves as catalysts to facilitate the condensation of aromatic amines with aldehydes .

Table 1: Synthesis Overview

| Step | Reaction Type | Reactants | Conditions | Yield |

|---|---|---|---|---|

| 1 | Condensation | Benzofuran derivative + Thiazole derivative | Reflux in THF | 70% |

| 2 | Purification | Crystallization from diethyl ether | Room Temperature | - |

Case Study: Antitumor Efficacy

A specific study focused on the efficacy of synthesized thiazole derivatives against human cancer cell lines, revealing that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range. This indicates strong potential for further development into therapeutic agents .

Case Study: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of various thiazole derivatives against resistant strains of bacteria such as Staphylococcus aureus. The results indicated that compounds with similar structures to this compound showed significant inhibition zones, suggesting their potential utility in treating infections caused by resistant bacteria .

Mechanism of Action

The mechanism of action of (E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The benzofuran ring, for example, is known to interact with microbial enzymes, disrupting their function and leading to antimicrobial effects .

Comparison with Similar Compounds

Key Observations :

- Core Heterocycles : The benzofuran-thiazol core distinguishes the target compound from benzo[d]thiazole (9b) and pyrimidine (5) derivatives. Benzofuran’s oxygen atom may enhance solubility compared to sulfur-rich analogues .

- Substituents : The thiophen-2-yl group is shared with (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide , but the absence of a thiazole ring in the latter reduces structural complexity.

- Synthesis : Yields for similar compounds vary widely (e.g., 16% for 9b vs. 59% for N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11) ), suggesting that electron-donating substituents (e.g., methoxy) may improve reaction efficiency.

Enzyme Inhibition :

- Thiazolidinone derivatives (e.g., 4a–4d) demonstrate antioxidant and anti-inflammatory activities through dual inhibition of COX-2 and 5-LOX .

Physicochemical and Pharmacokinetic Properties

- Stability: The (E)-acrylamide configuration resists isomerization, ensuring metabolic stability, as seen in analogues like (E)-2-cyano-3-(4-methoxyphenyl)-N-(thiazol-2-yl)acrylamide .

Biological Activity

(E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antitumor and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of benzofuran derivatives with thiazole and thiophene moieties. The use of solid catalysts has been noted to enhance yield and purity during synthesis .

Antitumor Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant antitumor properties. For instance, compounds containing benzothiazole and benzofuran nuclei have shown high cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCC827, and NCI-H358 .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 5 | A549 | 6.26 ± 0.33 | 2D |

| Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |

| Compound 9 | NCI-H358 | 20.46 ± 8.63 | 3D |

The results indicate that the compounds exhibit lower toxicity while effectively inhibiting tumor growth, suggesting their potential as new antitumor agents .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies have shown that related thiazole derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | < 10 μg/mL |

| Compound B | Escherichia coli | < 15 μg/mL |

These findings suggest that compounds with similar structures could be effective in treating bacterial infections.

The mechanisms underlying the biological activity of this compound are believed to involve interactions with DNA and cellular pathways. Studies indicate that these compounds may bind to DNA, disrupting replication processes in cancer cells . Additionally, their antimicrobial effects may stem from interference with bacterial cell wall synthesis or function .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds derived from thiazole and benzofuran scaffolds:

- Case Study on Lung Cancer : A series of synthesized compounds were tested on lung cancer cell lines, revealing a strong correlation between structural modifications and increased cytotoxicity.

- Case Study on Antimicrobial Resistance : Research into the efficacy of thiazole derivatives against resistant strains of Staphylococcus aureus demonstrated promising results, suggesting potential for development into new antibiotics.

Q & A

Q. What are the optimal synthetic routes for (E)-N-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide?

The compound can be synthesized via a multi-step approach:

- Step 1 : React 2-aminothiazole derivatives with benzofuran-2-carbonyl chloride to form the thiazole-benzofuran intermediate.

- Step 2 : Introduce the acrylamide moiety by coupling the intermediate with (E)-3-(thiophen-2-yl)acrylic acid using carbodiimide crosslinkers (e.g., EDC or DCC) in anhydrous dichloromethane at 0–25°C .

- Purification : Recrystallization from ethanol or methanol yields high-purity crystals. Characterization via IR (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (thiophene protons at δ 6.8–7.5 ppm), and HRMS confirms the structure .

Q. How can the E-configuration of the acrylamide group be confirmed experimentally?

The E-configuration is validated using:

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves spatial arrangement.

- NOESY NMR : Absence of cross-peaks between the thiophene/benzofuran protons and the acrylamide β-hydrogen confirms trans geometry .

Q. What analytical techniques are critical for characterizing this compound?

- Spectroscopy : IR for functional groups (amide C=O, thiazole C-N), NMR for proton environments, and MS for molecular weight verification .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

- Thermal analysis : TGA/DSC determines decomposition temperature and crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound's anticancer activity?

- Substituent variation : Replace thiophene with furan (lower steric hindrance) or nitro groups (enhanced electron-withdrawing effects) to modulate cytotoxicity. shows that cyano-substituted analogs (e.g., compound 7d) exhibit improved pro-apoptotic activity .

- Bioassays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ measurements and compare to controls like doxorubicin .

Q. What mechanistic pathways underlie its biological activity?

- Kinase inhibition : Screen against CDK7, EGFR, or Aurora kinases using ATP-competitive assays (e.g., ADP-Glo™). Patent data ( ) suggests thiazole-acrylamides target CDK7 .

- Apoptosis induction : Perform flow cytometry (Annexin V/PI staining) and Western blotting (Bax/Bcl-2 ratio) to confirm caspase-dependent pathways .

Q. How can drug resistance be mitigated in preclinical models?

- Combination therapy : Co-administer with paclitaxel or cisplatin; calculate synergy via the Chou-Talalay method .

- Efflux pump inhibition : Use verapamil (P-gp inhibitor) in multidrug-resistant cell lines (e.g., NCI/ADR-RES) .

Q. What strategies improve its metabolic stability?

- Prodrug design : Mask the acrylamide group with ester linkages, hydrolyzed in vivo by esterases .

- Cytochrome P450 assays : Incubate with human liver microsomes to identify metabolic hotspots (e.g., thiophene oxidation) .

Q. How can computational modeling guide target identification?

- Molecular docking : Use AutoDock Vina to predict binding to CDK7 (PDB: 5FXT). Validate with MD simulations (NAMD/GROMACS) .

- QSAR models : Train on datasets of thiazole derivatives to predict logP and IC₅₀ .

Q. What pharmacokinetic parameters should be prioritized in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.